molecular formula C44H50N4O9 B15602656 Conophyllidine

Conophyllidine

Cat. No.: B15602656
M. Wt: 778.9 g/mol
InChI Key: XVLKCTCGGIJHCK-GXLFRJOSSA-N
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Description

Conophyllidine has been reported in Tabernaemontana divaricata with data available.

Properties

Molecular Formula

C44H50N4O9

Molecular Weight

778.9 g/mol

IUPAC Name

dimethyl (2S,6R,13S,22R,23R,24R,35R,38S,39R)-13,24-diethyl-23,32-dihydroxy-30,31-dimethoxy-21-oxa-1,9,17,28-tetrazaundecacyclo[22.13.1.16,9.02,22.03,20.05,18.06,16.027,35.029,34.035,38.013,39]nonatriaconta-3,5(18),11,15,19,26,29,31,33-nonaene-15,26-dicarboxylate

InChI

InChI=1S/C44H50N4O9/c1-7-41-10-9-13-47-14-11-43(39(41)47)24-16-21-28(18-26(24)45-34(43)22(19-41)37(51)55-5)57-33-30(21)48-15-12-44-25-17-27(49)31(53-3)32(54-4)29(25)46-35(44)23(38(52)56-6)20-42(8-2,36(33)50)40(44)48/h9-10,16-18,30,33,36,39-40,45-46,49-50H,7-8,11-15,19-20H2,1-6H3/t30-,33+,36-,39+,40+,41+,42-,43-,44-/m0/s1

InChI Key

XVLKCTCGGIJHCK-GXLFRJOSSA-N

Origin of Product

United States

Foundational & Exploratory

The Discovery, Isolation, and Biological Activity of Conophyllidine from Tabernaemontana

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The genus Tabernaemontana, belonging to the Apocynaceae family, is a rich source of structurally diverse and biologically active monoterpenoid indole (B1671886) alkaloids. Among these, the bisindole alkaloid conophyllidine has emerged as a compound of significant interest due to its potential therapeutic properties. This technical guide provides a comprehensive overview of the discovery, isolation, and proposed mechanism of action of this compound, with a focus on its anticancer activities. Detailed experimental protocols, quantitative data, and a visualization of its signaling pathway are presented to aid researchers in the fields of natural product chemistry, pharmacology, and drug development.

Discovery

This compound, along with its congener conophylline, was first reported in 1993 by Kam, Loh, and Wei.[1] These novel dimeric alkaloids were isolated from the ethanolic extract of the leaves of the single flower variety of Tabernaemontana divaricata (L.) R.Br. ex Roem. & Schult., a plant widely cultivated in Southeast Asia.[1] The structures of these complex molecules were elucidated using a combination of spectroscopic methods and confirmed by X-ray analysis.[1] It is important to distinguish this compound from the closely related compound conofolidine, which was later isolated from the Malayan plant Tabernaemontana corymbosa.[2][3] While structurally similar, they are distinct chemical entities.

Experimental Protocols

While the seminal 1993 paper provides an outline of the isolation of this compound, this guide synthesizes a more detailed, representative protocol based on established methods for the isolation of bisindole alkaloids from Tabernaemontana species.[4][5][6]

General Workflow for Isolation and Purification

G start Plant Material Collection (T. divaricata leaves) extraction Solvent Extraction (e.g., with ethanol (B145695) or methanol) start->extraction acid_base Acid-Base Partitioning (to separate alkaloids) extraction->acid_base crude_extract Crude Alkaloid Extract acid_base->crude_extract column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fraction_collection Fraction Collection and Monitoring (e.g., by TLC) column_chromatography->fraction_collection purification Further Purification (e.g., Preparative HPLC) fraction_collection->purification isolated_compound Isolated this compound purification->isolated_compound G cluster_0 Cancer Cell cluster_1 Cell Cycle Regulation This compound This compound ROS Increased ROS Production This compound->ROS induces DNA_Damage DNA Double-Strand Breaks (γ-H2AX foci formation) ROS->DNA_Damage causes p21 p21 upregulation DNA_Damage->p21 activates Apoptosis Apoptosis (Caspase-3/7 activation, PARP cleavage) DNA_Damage->Apoptosis triggers CDK2_Cyclins CDK2, Cyclin A2, Cyclin D1 downregulation p21->CDK2_Cyclins inhibits Cell_Cycle_Arrest G1/S Phase Arrest CDK2_Cyclins->Cell_Cycle_Arrest leads to Cell_Cycle_Arrest->Apoptosis can lead to Senescence Senescence (Permanent Cell Cycle Arrest) Cell_Cycle_Arrest->Senescence can lead to

References

Methodological & Application

Application Notes and Protocols: Total Synthesis of (-)-Conophyllidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These notes provide a detailed overview and experimental protocols for the total synthesis of the complex bisindole alkaloid, (-)-conophyllidine. The methodology described herein is based on the first total synthesis reported by the laboratories of Tohru Fukuyama and Hidetoshi Tokuyama. This convergent approach allows for the efficient construction of the intricate molecular architecture of (-)-conophyllidine, a compound of significant interest for its potential therapeutic properties.

Synthetic Strategy Overview

The total synthesis of (-)-conophyllidine is achieved through a convergent strategy, which involves the preparation of two complex, polycyclic fragments that are subsequently coupled to form the final natural product. The key elements of this synthetic approach are:

  • Convergent Assembly: The synthesis is designed to build two key monomers, a vindoline-type fragment (the "upper" unit) and an aspidosperma-type fragment (the "lower" unit), which are then coupled in a late-stage transformation.

  • Key Coupling Reaction: The crucial carbon-carbon and carbon-oxygen bond formations to unite the two monomers are accomplished through a highly regio- and diastereoselective Polonovski-Potier reaction. This reaction generates a key iminium ion intermediate that is trapped by the nucleophilic indole (B1671886) of the second fragment.

  • Stereocontrol: The stereochemistry of the final product is controlled through the stereoselective synthesis of the individual fragments, which are derived from chiral starting materials or through asymmetric reactions.

Below is a logical diagram illustrating the overall synthetic workflow.

total_synthesis_overview cluster_upper Upper Fragment Synthesis cluster_lower Lower Fragment Synthesis cluster_coupling Key Coupling and Final Steps Vindoline-type Fragment Vindoline-type Fragment Polonovski-Potier Reaction Polonovski-Potier Reaction Vindoline-type Fragment->Polonovski-Potier Reaction Aspidosperma-type Fragment Aspidosperma-type Fragment Aspidosperma-type Fragment->Polonovski-Potier Reaction Final Deprotection Final Deprotection Polonovski-Potier Reaction->Final Deprotection (-)-Conophyllidine (-)-Conophyllidine Final Deprotection->(-)-Conophyllidine aspidosperma_synthesis Start Protected Secondary Amine Step1 1. Deprotection of Boc group Start->Step1 Step2 2. Cleavage of DNs group Step1->Step2 Step3 3. Cyclization (Heat) Step2->Step3 Product Pentacyclic Aspidosperma Core Step3->Product polonovski_potier Start N-oxide of Lower Fragment Step1 Treatment with TFAA to form Iminium Salt Start->Step1 Step2 Nucleophilic addition of Upper Fragment Step1->Step2 Step3 Intramolecular 5-exo cyclization Step2->Step3 Product Coupled Bisindole Step3->Product

a

Author: BenchChem Technical Support Team. Date: December 2025

Of course, I can help you with that. However, the topic "a" is too broad to create a detailed Application Note and Protocol. Could you please provide a more specific topic? For example, you could specify a particular signaling pathway, a scientific technique, a drug, or a biological process.

Once you provide a more specific topic, I will be able to generate a comprehensive document that includes:

  • Detailed Application Notes and Protocols: Tailored to researchers, scientists, and drug development professionals.

  • Structured Data Presentation: All quantitative data will be summarized in clear and easy-to-compare tables.

  • In-depth Experimental Protocols: I will provide detailed methodologies for all key experiments.

  • Mandatory Visualizations: I will create diagrams for all described signaling pathways and experimental workflows using Graphviz (DOT language), complete with descriptive captions and adhering to your specified formatting requirements.

I look forward to your more specific topic.

Safety Operating Guide

Provisional Guidance for the Proper Disposal of Conophyllidine

Author: BenchChem Technical Support Team. Date: December 2025

Conophyllidine is a vinca (B1221190) alkaloid that, like other members of its class, is investigated for its cytotoxic (cell-killing) effects, particularly in cancer research.[1][2] Due to its potential toxicity and similarity to other potent alkaloids, it must be handled and disposed of as hazardous chemical waste.[3]

Personal Protective Equipment (PPE) and Handling

When handling this compound in any form (solid or in solution), appropriate personal protective equipment should be worn to prevent exposure. This includes:

  • Gloves: Two pairs of chemotherapy-rated nitrile gloves.

  • Eye Protection: Chemical safety goggles or a face shield.

  • Lab Coat: A disposable or dedicated lab coat.

  • Respiratory Protection: An appropriate respirator should be used, especially when handling the powder form to avoid inhalation.[3]

All handling of this compound should be performed in a designated area, preferably within a chemical fume hood or a biological safety cabinet, to minimize the risk of aerosolization and exposure.[4]

Spill Management

In the event of a spill, the area should be immediately secured. Spill kits specifically designed for cytotoxic agents should be readily available.[3] The cleanup procedure should involve:

  • Wearing appropriate PPE.

  • Absorbing the spill with an inert material.

  • Decontaminating the area with an appropriate cleaning agent.

  • Collecting all cleanup materials in a designated hazardous waste container.

Disposal Procedures for this compound and Contaminated Materials

All waste contaminated with this compound must be treated as hazardous cytotoxic waste and segregated from other waste streams.[5][6]

Step 1: Waste Segregation and Collection

  • Solid Waste: Unused or expired this compound powder, contaminated lab supplies (e.g., pipette tips, microfuge tubes), and contaminated PPE should be placed in a designated, leak-proof, and puncture-resistant container. This container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapy Waste" with the appropriate hazard symbols.[7][8]

  • Liquid Waste: Solutions containing this compound should be collected in a dedicated, sealed, and shatterproof container, also clearly labeled as "Cytotoxic Liquid Waste." Do not mix with other chemical waste unless compatibility has been confirmed.

  • Sharps Waste: Needles, syringes, or any other sharp objects contaminated with this compound must be disposed of in a designated, puncture-proof sharps container that is also labeled for cytotoxic waste.[5][7]

Step 2: Storage

All this compound waste containers should be stored in a secure, designated area with limited access, away from incompatible materials. The storage area should be clearly marked with hazard warnings.

Step 3: Final Disposal

The final disposal of this compound waste must be handled by a licensed hazardous waste disposal company. The primary method for the destruction of cytotoxic agents is high-temperature incineration .[5][6][8] Under no circumstances should this compound waste be disposed of in regular trash, down the drain, or mixed with non-hazardous waste.

Quantitative Data for Related Vinca Alkaloids

The following table summarizes key data for vincristine (B1662923) and vinblastine, which informs the cautious approach to this compound disposal.

PropertyVincristine SulfateVinblastine SulfateReference
CAS Number 2068-78-2143-67-9[9][10]
Molecular Formula C46H56N4O10·H2SO4C46H58N4O9·H2SO4[9]
Hazard Statements Toxic if swallowed. May cause cancer. May damage fertility or the unborn child.Harmful if swallowed. May cause cancer. May damage fertility or the unborn child.[10][11]
Disposal Dispose of as hazardous waste. High-temperature incineration.Dispose of as hazardous waste. High-temperature incineration.[8]
Experimental Protocols and Signaling Pathways

This compound, as a vinca alkaloid, is known to interact with tubulin, a key protein in cell division. The general mechanism of action for vinca alkaloids involves the inhibition of microtubule assembly, which leads to cell cycle arrest and apoptosis (programmed cell death).[1][2]

Visualizing the Disposal Workflow

The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.

ConophyllidineDisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_storage_disposal Storage & Final Disposal start This compound Waste Generated solid Solid Waste (e.g., PPE, contaminated labware) start->solid liquid Liquid Waste (e.g., solutions) start->liquid sharps Sharps Waste (e.g., needles, syringes) start->sharps solid_container Labeled, Leak-proof Solid Cytotoxic Container solid->solid_container liquid_container Labeled, Sealed Liquid Cytotoxic Container liquid->liquid_container sharps_container Labeled, Puncture-proof Cytotoxic Sharps Container sharps->sharps_container storage Secure Hazardous Waste Storage Area solid_container->storage liquid_container->storage sharps_container->storage disposal Licensed Hazardous Waste Disposal (High-Temperature Incineration) storage->disposal

Caption: Workflow for the segregation and disposal of this compound waste.

DisposalDecisionTree start Is the material This compound or contaminated with it? hazardous_waste Treat as Hazardous Cytotoxic Waste start->hazardous_waste Yes non_hazardous Follow Standard Lab Waste Procedures start->non_hazardous No segregate Segregate into appropriate cytotoxic waste stream (Solid, Liquid, Sharps) hazardous_waste->segregate store Store in Secure Designated Area segregate->store dispose Arrange for pickup by Licensed Hazardous Waste Vendor store->dispose incinerate Final Disposal via High-Temperature Incineration dispose->incinerate

Caption: Decision tree for the proper handling of this compound waste.

References

Essential Safety and Handling Protocols for Conophyllidine

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical operational and safety guidance for the handling and disposal of Conophyllidine, a member of the Vinca alkaloid class of compounds. Adherence to these protocols is essential to ensure personnel safety, prevent environmental contamination, and maintain the integrity of research activities. Vinca alkaloids are potent cytotoxic agents, and all handling procedures must be conducted with the utmost care in a designated and controlled laboratory setting.

Personal Protective Equipment (PPE)

The primary defense against exposure to this compound is the consistent and correct use of appropriate personal protective equipment. All personnel must be trained in the proper donning and doffing of PPE.

Table 1: Required Personal Protective Equipment for Handling this compound

PPE ComponentSpecificationRecommended Use
Gloves Chemotherapy-tested nitrile gloves (double-gloving is mandatory). Must be compliant with ASTM D6978-05 standards.Required for all activities involving this compound, including preparation, handling, administration, and disposal. Gloves should be changed every 30-60 minutes or immediately if contaminated.
Gown Disposable, lint-free, solid-front gown with a back closure. Must be made of a non-absorbent material such as polyethylene-coated polypropylene.Required for any procedure with the potential for splashing or contamination of clothing.
Eye and Face Protection Safety glasses with side shields or splash goggles. A face shield worn over goggles is required for high-risk activities.Required for all handling activities. A face shield provides an additional layer of protection against splashes.
Respiratory Protection A NIOSH-approved N95 or higher-level respirator (e.g., P100). For activities with a risk of vapor generation, a half-mask or full-face respirator with an organic vapor cartridge is necessary.Required when handling this compound powder or when there is a potential for aerosol generation.

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is crucial for safe handling and storage.

Table 2: Physical and Chemical Data for this compound

PropertyValue
Molecular Formula C₄₄H₅₀N₄O₉
Molecular Weight 778.9 g/mol
Exact Mass 778.35777919 Da
Appearance Assumed to be a solid, crystalline powder
Solubility Not specified, but likely soluble in organic solvents
Stability Stable under normal laboratory conditions. Decomposes on exposure to light.

Source: PubChem CID 44566831[1]

Operational Plan: Step-by-Step Handling Procedure

All work with this compound must be performed within a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

Experimental Workflow for Handling this compound

cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup and Disposal Phase prep_area 1. Designate Work Area (BSC or Fume Hood) don_ppe 2. Don Full PPE (Gown, Double Gloves, Eye Protection, Respirator) prep_area->don_ppe gather_materials 3. Assemble Materials (this compound, Solvents, Glassware, Waste Containers) don_ppe->gather_materials weigh 4. Weighing (Handle powder with care to avoid aerosolization) dissolve 5. Dissolution (Add solvent slowly to the solid) weigh->dissolve reaction 6. Experimental Use (Perform experiment within the containment area) dissolve->reaction decontaminate 7. Decontaminate Surfaces (Use appropriate cleaning and neutralizing agents) segregate_waste 8. Segregate Waste (Trace vs. Bulk Chemotherapy Waste) decontaminate->segregate_waste doff_ppe 9. Doff PPE (Remove and dispose of as trace chemotherapy waste) segregate_waste->doff_ppe wash_hands 10. Wash Hands Thoroughly doff_ppe->wash_hands

Caption: Workflow for the safe handling of this compound in a laboratory setting.

Disposal Plan

The primary and universally recommended method for the disposal of Vinca alkaloids and all contaminated materials is incineration at a licensed hazardous waste facility.[2] There are no validated chemical inactivation protocols for routine laboratory disposal.[2]

Table 3: this compound Waste Segregation and Disposal

Waste TypeDescriptionContainer Type
Trace Chemotherapy Waste Items that are "RCRA empty," containing less than 3% of the original drug by weight (e.g., empty vials, used PPE, absorbent pads).[2]Yellow puncture-resistant containers, clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste".[2]
Bulk Chemotherapy Waste Partially full vials or syringes, IV bags with more than a residual amount, and materials used to clean up spills.[2]Black puncture-resistant, leak-proof containers, clearly labeled "Chemotherapy Waste" or "Cytotoxic Waste".[2]
Sharps Waste Needles, syringes with attached needles, and broken glass contaminated with this compound.Placed within the appropriate trace or bulk chemotherapy waste container, or a designated sharps container within those streams.

Disposal Procedure:

  • Segregate at the Source: Immediately place waste into the correct color-coded container.

  • Seal Containers: Securely seal containers when they are three-quarters full.

  • Labeling: Ensure all containers are clearly labeled with the contents and the appropriate hazard symbols.

  • Storage: Store sealed waste containers in a designated, secure area away from general laboratory traffic until collection by a licensed hazardous waste disposal service.[2]

Emergency Protocols: Spill and Exposure Management

Immediate and appropriate response to spills and personnel exposure is critical to mitigate the hazardous effects of this compound.

Emergency Spill Response Workflow

spill Spill Occurs evacuate 1. Evacuate and Secure the Area spill->evacuate don_ppe 2. Don Emergency PPE (Includes respirator and chemical-resistant outerwear) evacuate->don_ppe contain 3. Contain the Spill (Use absorbent pads from the outside in) don_ppe->contain cleanup 4. Clean Up Spill (Use scoop and scraper for solids, absorbent for liquids) contain->cleanup decontaminate 5. Decontaminate the Area (Clean three times with detergent, then rinse) cleanup->decontaminate dispose 6. Dispose of all materials as Bulk Chemotherapy Waste decontaminate->dispose document 7. Document the Incident dispose->document

Caption: Emergency response workflow for a this compound spill.

Personnel Exposure Protocol:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention. This compound, as a Vinca alkaloid, is considered highly toxic if swallowed.[3]

All incidents of exposure, no matter how minor they may seem, must be reported to the laboratory supervisor and the institution's Environmental Health and Safety (EHS) department.

References

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